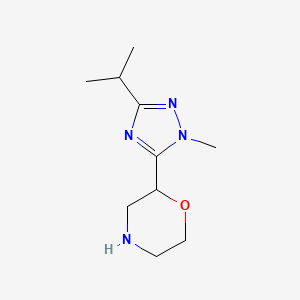
4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol is an organic compound with a complex structure that includes an amino group, a methoxymethyl group, and a methyl group attached to a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-hexanol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. Another approach is the reductive amination of 4-methyl-3-hexanone with methoxymethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The methoxymethyl group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but differs in its aromatic structure.
4-Aminocoumarin derivatives: These compounds share the amino group but have a coumarin backbone, leading to different chemical properties and applications.
Uniqueness
4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol is unique due to its specific combination of functional groups and its hexanol backbone
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-(aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol |
InChI |
InChI=1S/C10H23NO2/c1-5-9(3,7-11)10(12,6-2)8-13-4/h12H,5-8,11H2,1-4H3 |
InChI Key |
COFKTKYMYKPZPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(CC)(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


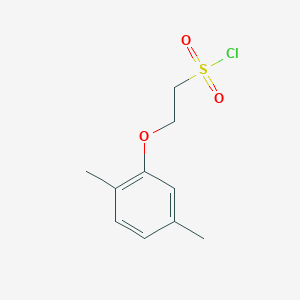
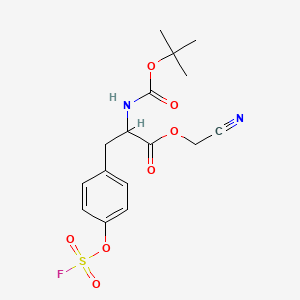

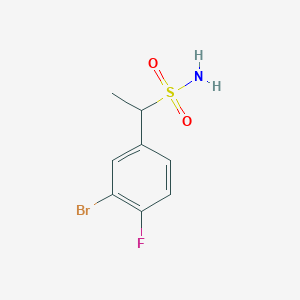
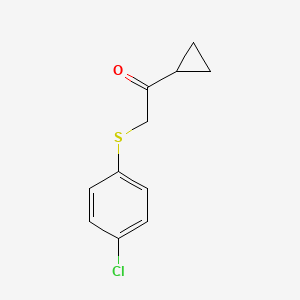


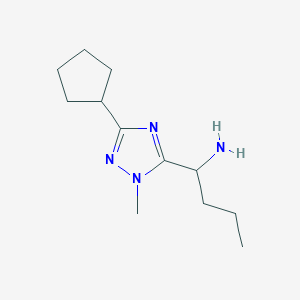
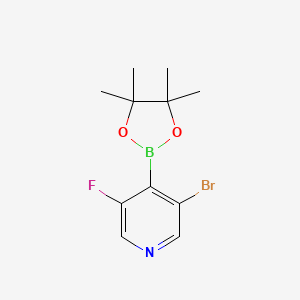
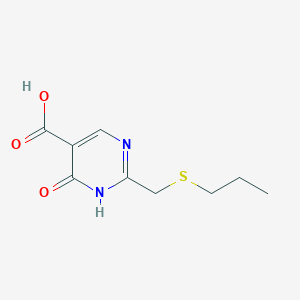

![1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13636502.png)
